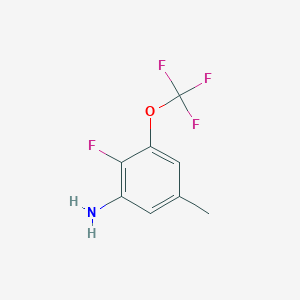
2-Fluoro-5-methyl-3-(trifluoromethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-methyl-3-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H7F4NO. This compound is characterized by the presence of a fluorine atom, a methyl group, and a trifluoromethoxy group attached to an aniline ring. It is used in various chemical syntheses and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methyl-3-(trifluoromethoxy)aniline can be achieved through several methods. One common approach involves the reaction of 2-fluoro-5-methyl-3-nitroaniline with trifluoromethoxybenzene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in the presence of a base like potassium carbonate. The reaction is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-5-methyl-3-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different substituted anilines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, resulting in a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various substituted anilines.
Aplicaciones Científicas De Investigación
2-Fluoro-5-methyl-3-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-methyl-3-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)aniline
- 2-Methoxy-5-(trifluoromethyl)aniline
- 3-Amino-4-fluorobenzotrifluoride
Uniqueness
2-Fluoro-5-methyl-3-(trifluoromethoxy)aniline is unique due to the presence of both a trifluoromethoxy group and a methyl group on the aniline ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H7F4NO |
|---|---|
Peso molecular |
209.14 g/mol |
Nombre IUPAC |
2-fluoro-5-methyl-3-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H7F4NO/c1-4-2-5(13)7(9)6(3-4)14-8(10,11)12/h2-3H,13H2,1H3 |
Clave InChI |
BXLLRGCUBBUTCE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)OC(F)(F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


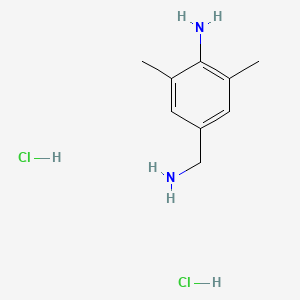
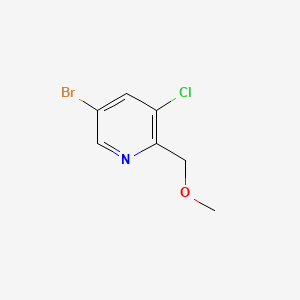

![Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide](/img/structure/B13463431.png)
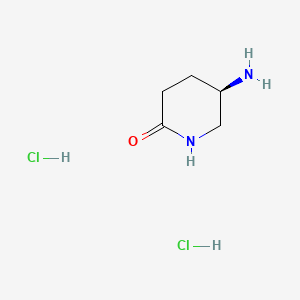
![Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13463440.png)

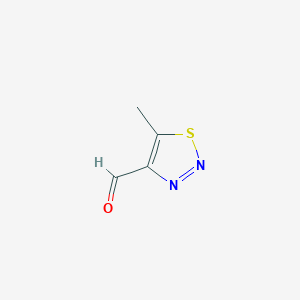
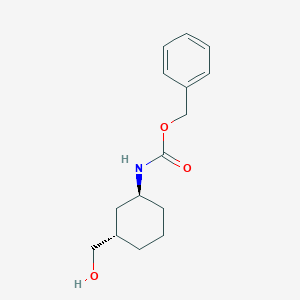
![methyl 5-(chlorosulfonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13463455.png)
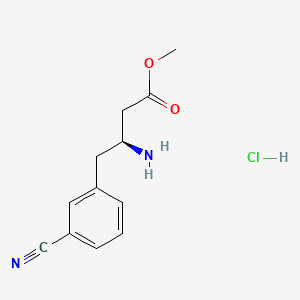
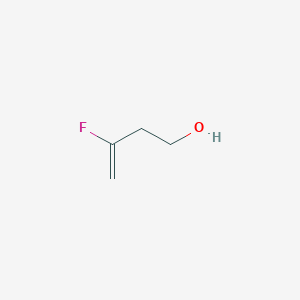
![Tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate](/img/structure/B13463478.png)
![2,7-Diazaspiro[3.5]nonan-6-one](/img/structure/B13463483.png)
